molecular formula C15H21N3O5S B2978962 N1-ethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-32-8

N1-ethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2978962
CAS No.: 872881-32-8
M. Wt: 355.41
InChI Key: PAEZUAJBVUEOKG-UHFFFAOYSA-N
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Description

N1-ethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an oxalamide core, which is known for its versatility in various chemical reactions and potential therapeutic properties.

Scientific Research Applications

N1-ethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its therapeutic properties could lead to new treatments for various diseases.

    Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

While the specific mechanism of action for “N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide” is not available, benzenesulfonic acid derivatives have been studied for their inhibitory activity against human neutrophil elastase (hNE), a potential target for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

Future Directions

The future directions for research on “N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide” would likely depend on the results of initial studies on its properties and potential applications. Given the interest in benzenesulfonic acid derivatives as potential therapeutic agents , it’s possible that similar compounds could be explored for their medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazinan ring. The phenylsulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the oxalamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
  • N1-ethyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Uniqueness

N1-ethyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-2-16-14(19)15(20)17-11-13-18(9-6-10-23-13)24(21,22)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEZUAJBVUEOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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